Cas no 63071-71-6 (1H-Indole-2-carbothioic acidamide)
1H-Indole-2-carbothioic acidamide Chemical and Physical Properties
Names and Identifiers
-
- 1H-indole-2-carbothioaMide
- 1H-Iodole-2-carbothioamide
- 1H-indole-2-carbothioic acid amide
- aminoindol-2-ylmethane-1-thione
- CHEMBL2441347
- Indol-2-thiocarbamid
- indole-2-carbothioamide
- indolecarbothioamide
- SBB089187
- 1H-Indole-2-carbothioic acidamide
- D97587
- 5P-033
- AB21769
- 63071-71-6
- AKOS005070586
- CS-0199191
- J-504698
- DTXSID00639990
- MFCD05662471
- EN300-74848
-
- MDL: MFCD05662471
- Inchi: 1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12)
- InChI Key: JFLPYJVQUCPMJT-UHFFFAOYSA-N
- SMILES: S=C(C1=CC2C=CC=CC=2N1)N
Computed Properties
- Exact Mass: 176.04094
- Monoisotopic Mass: 176.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 73.9Ų
Experimental Properties
- Melting Point: 212-214°
- PSA: 41.81
1H-Indole-2-carbothioic acidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009364-1g |
1H-Indole-2-carbothioamide |
63071-71-6 | 95% | 1g |
$434.72 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS477-200mg |
1H-Indole-2-carbothioic acidamide |
63071-71-6 | 95+% | 200mg |
1054.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AS477-50mg |
1H-Indole-2-carbothioic acidamide |
63071-71-6 | 95+% | 50mg |
420.0CNY | 2021-08-04 | |
| Chemenu | CM146603-1g |
1H-Indole-2-carbothioamide |
63071-71-6 | 95% | 1g |
$485 | 2021-08-05 | |
| TRC | H248925-50mg |
1H-Indole-2-carbothioic acidamide |
63071-71-6 | 50mg |
$ 180.00 | 2022-06-04 | ||
| TRC | H248925-100mg |
1H-Indole-2-carbothioic acidamide |
63071-71-6 | 100mg |
$ 295.00 | 2022-06-04 | ||
| TRC | H248925-250mg |
1H-Indole-2-carbothioic acidamide |
63071-71-6 | 250mg |
$ 585.00 | 2022-06-04 | ||
| Matrix Scientific | 044843-500mg |
1H-Indole-2-carbothioamide, 97% |
63071-71-6 | 97% | 500mg |
$486.00 | 2023-09-09 | |
| Matrix Scientific | 044843-1g |
1H-Indole-2-carbothioamide, 97% |
63071-71-6 | 97% | 1g |
$603.00 | 2023-09-09 | |
| abcr | AB257926-500 mg |
1H-Indole-2-carbothioamide, 95%; . |
63071-71-6 | 95% | 500mg |
€397.80 | 2023-04-27 |
1H-Indole-2-carbothioic acidamide Suppliers
1H-Indole-2-carbothioic acidamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1H-Indole-2-carbothioic acidamide
1H-Indole-2-carbothioic acid amide (CAS No: 63071-71-6)
1H-Indole-2-carbothioic acid amide, also known by its CAS registry number 63071-71-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a fundamental scaffold in many natural products and synthetic molecules. The addition of the carbothioic acid amide group at the 2-position of the indole ring introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1H-indole-2-carbothioic acid amide and its derivatives. Researchers have employed various strategies, including transition-metal-catalyzed coupling reactions, to construct this compound with high precision. For instance, the use of palladium catalysts in cross-coupling reactions has proven to be an effective approach for assembling complex indole derivatives. These methods not only enhance the yield and purity of the compound but also pave the way for its application in drug discovery and material synthesis.
The biological activity of 1H-indole-2-carbothioic acid amide has been extensively studied in recent years. Experimental data indicate that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. In particular, its ability to modulate cellular signaling pathways associated with inflammation has been highlighted in several preclinical studies. Furthermore, the compound has shown selective cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. These findings underscore the importance of further research into the mechanistic underpinnings of its biological effects.
In addition to its pharmacological applications, 1H-indole-2-carbothioic acid amide has also found utility in materials science. The compound's unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent studies have demonstrated that thin films prepared from this compound exhibit desirable charge transport characteristics, which could be leveraged in applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These findings highlight the versatility of indole derivatives as building blocks for advanced materials.
The synthesis and characterization of 1H-indole-2-carbothioic acid amide have been facilitated by modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools enable researchers to obtain detailed insights into the compound's molecular structure and physical properties. For example, X-ray crystallographic studies have revealed the precise arrangement of atoms within the molecule, providing valuable information about its conformational flexibility and packing behavior.
From an environmental standpoint, there is growing interest in understanding the fate and toxicity of 1H-indole-2-carbothioic acid amide in aquatic ecosystems. Preliminary studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is encouraging from an ecological perspective. However, further research is required to assess its potential impact on non-target organisms and to develop strategies for mitigating any adverse effects.
In conclusion, 1H-indole-2-carbothioic acid amide (CAS No: 63071-71-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure lends itself to diverse applications in drug discovery, materials science, and environmental chemistry. As research continues to uncover new aspects of this compound's properties and functions, it is likely to play an increasingly important role in advancing both fundamental and applied sciences.
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